ビス-PEG3-酸

概要

科学的研究の応用

Bis-PEG3-acid has a wide range of applications in scientific research, including:

作用機序

ビス-PEG3-酸の作用機序には、第一級アミン基との安定なアミド結合を形成する能力が含まれます。 この反応は、EDCまたはHATUなどの試薬を使用してカルボン酸基を活性化することで促進されます . 親水性PEGスペーサーは、水性媒体における化合物の溶解性を高め、さまざまな用途のための理想的なリンカーになります .

類似の化合物との比較

類似の化合物

ビス-PEG4-酸: 4つのエチレングリコールユニットと2つの末端カルボン酸基を含みます.

ビス-PEG2-酸: 2つのエチレングリコールユニットと2つの末端カルボン酸基を含みます.

独自性

ビス-PEG3-酸は、3つのエチレングリコールユニットという特定の長さのために独特です。これにより、溶解性と反応性の最適なバランスが得られます。 これは、さまざまな化学および生物学的用途のための汎用性の高いリンカーになります .

生化学分析

Biochemical Properties

Bis-PEG3-acid interacts with primary amine groups in the presence of activators such as EDC or DCC to form a stable amide bond . This property allows it to be used in various biochemical reactions, particularly in the process of PEGylation . PEGylation refers to the covalent attachment or modification of molecules with PEG-containing derivatives .

Cellular Effects

They can be added to media and attached to surfaces and conjugated to molecules without interfering with cellular functions or target immunogenicities .

Molecular Mechanism

The terminal carboxylic acids of Bis-PEG3-acid can react with primary amine groups to form a stable amide bond . This reaction is facilitated by the presence of activators such as EDC or DCC . This mechanism allows Bis-PEG3-acid to interact with various biomolecules, potentially influencing their function and expression.

Temporal Effects in Laboratory Settings

Peg and its derivatives are known for their stability and longevity in various experimental conditions .

Dosage Effects in Animal Models

Specific studies on the dosage effects of Bis-PEG3-acid in animal models are currently lacking. The pig model has been used to predict oral bioavailability and in vivo pharmacokinetic parameters of new drugs , which could potentially be applied to Bis-PEG3-acid.

Metabolic Pathways

Peg3, a gene associated with PEG, has been shown to control lipogenesis through ACLY , suggesting potential involvement in lipid metabolism pathways.

Transport and Distribution

The transport and distribution of Bis-PEG3-acid within cells and tissues are likely facilitated by its hydrophilic PEG spacer, which increases its solubility in aqueous media .

準備方法

合成経路と反応条件

ビス-PEG3-酸は、エチレングリコールユニットとカルボン酸基をカップリングする一連の化学反応によって合成されます。このプロセスは、通常、次の手順を含みます。

工業的生産方法

工業的環境では、ビス-PEG3-酸の製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高純度の試薬と制御された反応条件を使用し、最終製品の一貫性と品質を確保することが含まれます。 この化合物は、通常、研究目的のために試薬グレードで生産されます .

化学反応の分析

反応の種類

ビス-PEG3-酸は、さまざまな化学反応を起こします。これには以下が含まれます。

一般的な試薬と条件

EDC: アミド結合を形成するためにカルボン酸基を活性化するために使用されます.

HATU: カルボン酸基の別の活性化剤です.

アルコール: エステル化反応で使用されます.

生成される主要な生成物

アミド: カルボン酸とアミンとの反応によって生成されます.

エステル: アルコールとのエステル化反応によって生成されます.

科学研究における用途

ビス-PEG3-酸は、科学研究において幅広い用途があります。これには以下が含まれます。

類似化合物との比較

Similar Compounds

Bis-PEG4-acid: Contains four ethylene glycol units and two terminal carboxylic acid groups.

Bis-PEG2-acid: Contains two ethylene glycol units and two terminal carboxylic acid groups.

Uniqueness

Bis-PEG3-acid is unique due to its specific length of three ethylene glycol units, which provides an optimal balance between solubility and reactivity. This makes it a versatile linker for various chemical and biological applications .

特性

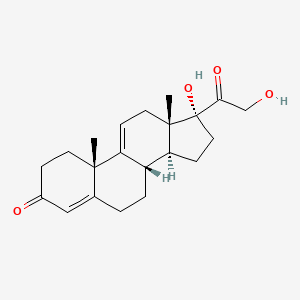

IUPAC Name |

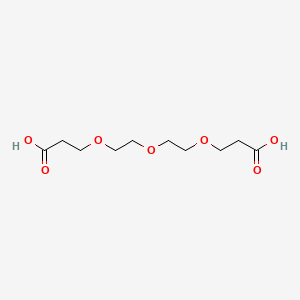

3-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O7/c11-9(12)1-3-15-5-7-17-8-6-16-4-2-10(13)14/h1-8H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLUHYUKINZPNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1667399.png)